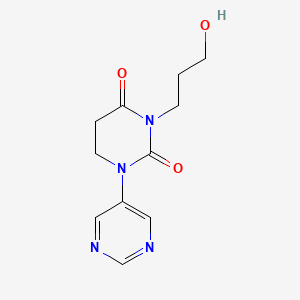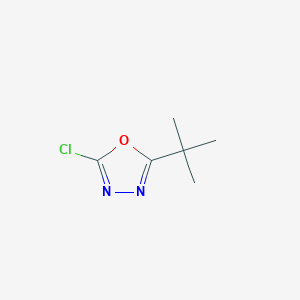
2-(tert-Butyl)-5-chloro-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(tert-Butyl)-5-chloro-1,3,4-oxadiazole is a heterocyclic compound that features a five-membered ring containing oxygen, nitrogen, and chlorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)-5-chloro-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butyl hydrazine with chloroacetic acid, followed by cyclization in the presence of a dehydrating agent . The reaction conditions often include elevated temperatures and the use of solvents such as acetonitrile or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions
2-(tert-Butyl)-5-chloro-1,3,4-oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions include various substituted oxadiazoles, which can have different functional groups attached to the ring, enhancing their chemical and biological properties .
Applications De Recherche Scientifique
2-(tert-Butyl)-5-chloro-1,3,4-oxadiazole has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(tert-Butyl)-5-chloro-1,3,4-oxadiazole involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may interact with calmodulin, a protein that mediates the control of numerous enzymes and ion channels through calcium-binding . This interaction can modulate cellular processes and pathways, contributing to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(tert-Butyl)-5-methyl-1,3,4-oxadiazole
- 2-(tert-Butyl)-5-phenyl-1,3,4-oxadiazole
- 2-(tert-Butyl)-5-nitro-1,3,4-oxadiazole
Uniqueness
2-(tert-Butyl)-5-chloro-1,3,4-oxadiazole is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The tert-butyl group also contributes to its steric properties, influencing its interactions with other molecules and its stability under various conditions .
Propriétés
Formule moléculaire |
C6H9ClN2O |
|---|---|
Poids moléculaire |
160.60 g/mol |
Nom IUPAC |
2-tert-butyl-5-chloro-1,3,4-oxadiazole |
InChI |
InChI=1S/C6H9ClN2O/c1-6(2,3)4-8-9-5(7)10-4/h1-3H3 |
Clé InChI |
YZCLFAUTFIRIID-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=NN=C(O1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-nitro-4-[(1E)-prop-1-en-1-yl]benzene](/img/structure/B13112573.png)
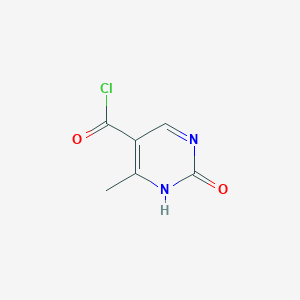

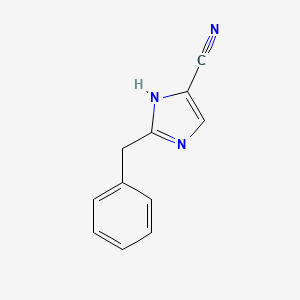



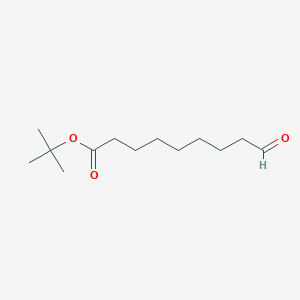
![2-Ethylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13112620.png)

